An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-ethoxyacetate
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-ethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of methyl 2-ethoxyacetate. The information is presented to support research, scientific analysis, and drug development activities where this compound may be of interest. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for a representative synthesis is provided.
Chemical Structure and Properties
Methyl 2-ethoxyacetate is a carboxylic ester with the molecular formula C₅H₁₀O₃. Its structure features a central acetate group with a methyl ester and an ethoxy substituent on the acetyl methyl group.
Structure:
Caption: 2D Chemical Structure of Methyl 2-ethoxyacetate.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-ethoxyacetate | PubChem[1] |
| CAS Number | 17640-26-5 | PubChem[1], Sigma-Aldrich |
| Canonical SMILES | CCOCC(=O)OC | PubChem[1] |
| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility in Water | Slightly soluble (predicted) | ChemBK[2] |
| XLogP3 | 0.4 | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of chemical compounds. The following sections provide an overview of the expected spectroscopic characteristics of methyl 2-ethoxyacetate based on available data for the compound and its structural analogs.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of methyl 2-ethoxyacetate is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, one would anticipate the following signals:
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A triplet corresponding to the methyl protons of the ethoxy group (CH₃-CH₂-).
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A quartet corresponding to the methylene protons of the ethoxy group (-CH₂-O-).
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A singlet for the methylene protons adjacent to the carbonyl group (-O-CH₂-C=O).
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A singlet for the methyl ester protons (-O-CH₃).
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For methyl 2-ethoxyacetate, five distinct carbon signals are expected:
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One signal for the methyl carbon of the ethoxy group.
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One signal for the methylene carbon of the ethoxy group.
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One signal for the methylene carbon adjacent to the ether oxygen and the carbonyl group.
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One signal for the carbonyl carbon of the ester.
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One signal for the methyl ester carbon.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 2-ethoxyacetate will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
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A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.
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C-O stretching vibrations for the ester and ether linkages in the fingerprint region.
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C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum of methyl 2-ethoxyacetate will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of an ester and an ether. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃), the ethoxy group (-OCH₂CH₃), and other smaller fragments. PubChem lists a GC-MS entry for this compound with a top peak at m/z 59 and other significant peaks at m/z 31 and 74.[1]
Experimental Protocols
A common method for the synthesis of esters like methyl 2-ethoxyacetate is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.
Synthesis of Methyl 2-ethoxyacetate via Fischer Esterification
This protocol describes a general procedure for the synthesis of methyl 2-ethoxyacetate from ethoxyacetic acid and methanol.
Reaction Scheme:
